Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
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Description
Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C14H12N4O5S2 and its molecular weight is 380.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a component of the inflammatory process and its aberrant activation is pathogenic in inherited disorders such as cryopyrin-associated periodic syndromes (CAPS) and complex diseases such as multiple sclerosis, type 2 diabetes, Alzheimer’s disease, and atherosclerosis .
Mode of Action
This compound acts by inhibiting the activation of the NLRP3 inflammasome . NLRP3 is an intracellular signaling molecule that senses many pathogen-derived, environmental, and host-derived factors . Upon activation, NLRP3 binds to apoptosis-associated speck-like protein containing a caspase activation and recruitment domain (ASC) .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome affects the inflammatory process. When NLRP3 is activated, it binds to ASC, which then polymerizes to form a large aggregate known as an ASC speck . Polymerized ASC interacts with the cysteine protease caspase-1 to form a complex termed the inflammasome . This results in the activation of caspase-1, which cleaves the proinflammatory cytokines IL-1β and IL-18 to their active forms and mediates a type of inflammatory cell death known as pyroptosis .
Pharmacokinetics
The compound’s advantageous properties and useful activity in the inhibition of activation of the nlrp3 inflammasome suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of the activation of the NLRP3 inflammasome, leading to a decrease in the production of proinflammatory cytokines IL-1β and IL-18 . This can help in the treatment of a wide range of disorders in which the inflammation process, or more specifically the NLRP3 inflammasome, have been implicated as being a key factor .
Action Environment
The action of this compound can be influenced by various environmental factors, as NLRP3 is known to sense many pathogen-derived, environmental, and host-derived factors . .
Properties
IUPAC Name |
methyl 5-[[5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S2/c1-7-5-9(18-23-7)11(19)15-13-16-17-14(25-13)24-6-8-3-4-10(22-8)12(20)21-2/h3-5H,6H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQOQKVTFTZIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.